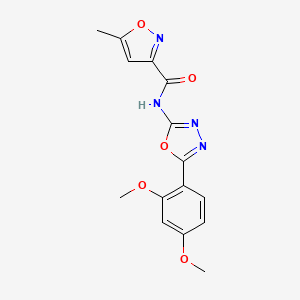
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Activities : Compounds derived from 1,3,4-oxadiazole, including those with dimethoxyphenyl and isoxazole modifications, have shown significant in vitro inhibitory activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Piperazinomethyl derivatives, in particular, displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL, indicating their potential as antimicrobial agents (Al-Wahaibi et al., 2021).
- Anti-Proliferative Activities : The same study by Al-Wahaibi et al. (2021) also evaluated the anti-proliferative activity of these compounds against several human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. Compounds exhibited potent anti-proliferative activities, suggesting their use in cancer therapy.
Anticancer Evaluation
- Derivatives of 1,3,4-oxadiazole have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These compounds, including those with trimethoxyphenyl and thiazol-2-yl modifications, showed moderate to excellent anticancer activity, with some derivatives demonstrating higher activity than the reference drug etoposide. This highlights the potential of these compounds in cancer treatment strategies (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-6-11(19-24-8)13(20)16-15-18-17-14(23-15)10-5-4-9(21-2)7-12(10)22-3/h4-7H,1-3H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGBJNCOWXBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)

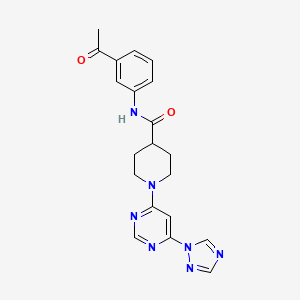
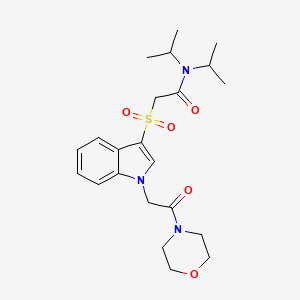
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)
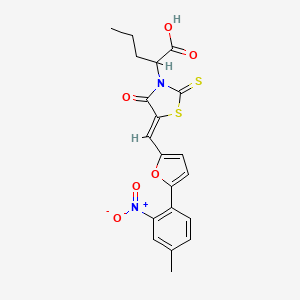
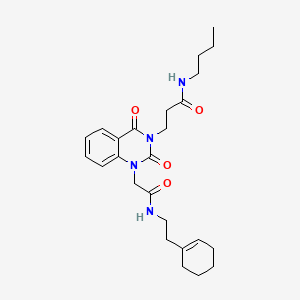
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)
![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)
